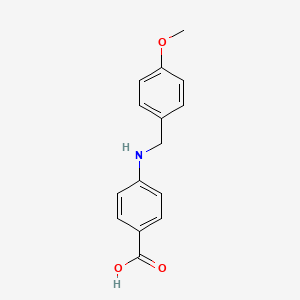

![molecular formula C19H20FN5O2 B2972474 3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-30-1](/img/structure/B2972474.png)

3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. It has a purine backbone, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The imidazole ring in the purine backbone is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The fluorobenzyl group might undergo nucleophilic aromatic substitution reactions .Scientific Research Applications

Dual-Target Directed Ligands

Compounds such as 3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored as dual-target-directed ligands, integrating adenosine receptor antagonistic activity with the blockade of monoamine oxidase B (MAO-B). This dual functionality is significant in the development of therapeutic agents for neurodegenerative diseases like Parkinson's disease. By systematically modifying the tricyclic structures based on a xanthine core and attaching various substituted benzyl moieties, researchers have developed potent ligands with high selectivity towards their target receptors and enzymes. This approach not only provides symptomatic relief but may also offer disease-modifying effects for neurodegenerative conditions (Załuski et al., 2019).

Antidepressant and Anxiolytic Agents

Another area of research involves the synthesis and evaluation of derivatives of 3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant and anxiolytic agents. The modification of the imidazo[2,1-f]purine-2,4-dione scaffold, by incorporating 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl groups, has led to the identification of potent serotonin (5-HT1A/5-HT7) receptor ligands. These compounds exhibit weak inhibitory potencies for phosphodiesterases PDE4B and PDE10A, making them promising candidates for the treatment of depression and anxiety disorders. Preliminary pharmacological in vivo studies have demonstrated potential antidepressant effects in animal models, indicating the therapeutic potential of these derivatives (Zagórska et al., 2016).

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant activity of imidazo[2,1-f]purine derivatives. By synthesizing and testing various analogs, scientists aim to identify compounds with potent anticonvulsant properties that could be further developed into therapeutic agents for managing seizure disorders. The exploration of these compounds involves understanding their interaction with biological systems and evaluating their efficacy in preclinical models (Kelley et al., 1995).

Metabolic Profiling

Understanding the metabolic profile of compounds like 3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is crucial for assessing their pharmacokinetics and potential impact on efficacy, safety, and elimination. In vitro studies using liver microsomes from rats and humans have shed light on the metabolic pathways of such compounds, providing valuable insights into their biotransformation and the formation of metabolites. This information is essential for predicting drug interactions, optimizing dosing regimens, and ensuring the safe use of these compounds in therapeutic settings (Cardoso et al., 2019).

Future Directions

The study of novel purine derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic use .

properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O2/c1-4-9-23-12(2)10-24-15-16(21-18(23)24)22(3)19(27)25(17(15)26)11-13-7-5-6-8-14(13)20/h5-8,10H,4,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVQSWVBOVLPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2972392.png)

![Tert-butyl N-[4-(1,2,5-dithiazepan-5-yl)-2-methyl-4-oxobutan-2-yl]carbamate](/img/structure/B2972393.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2972396.png)

![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)

![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2972405.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)